molecular formula C13H15NO4 B14049816 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid

1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B14049816
M. Wt: 249.26 g/mol
InChI Key: NXKFPUMLHRUSKG-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a nitrophenyl group

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclohexane is reacted with 3-nitrobenzoyl chloride under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Contains a nitro group but lacks the cyclohexane ring, affecting its physical and chemical properties.

    1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclohexane ring, a carboxylic acid group, and a nitrophenyl group, which imparts specific chemical and physical properties that are valuable in various research applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-(3-nitrophenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15NO4/c15-12(16)13(7-2-1-3-8-13)10-5-4-6-11(9-10)14(17)18/h4-6,9H,1-3,7-8H2,(H,15,16)

InChI Key

NXKFPUMLHRUSKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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